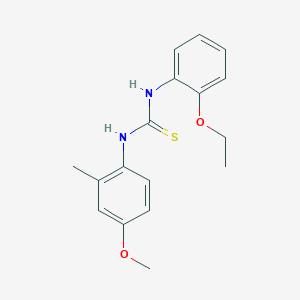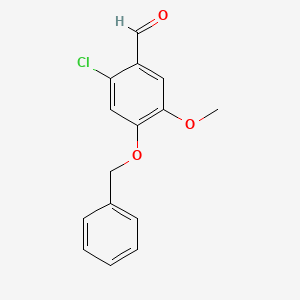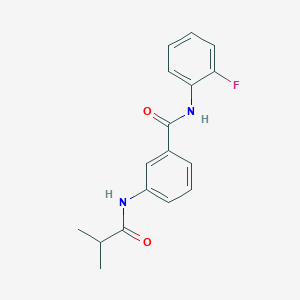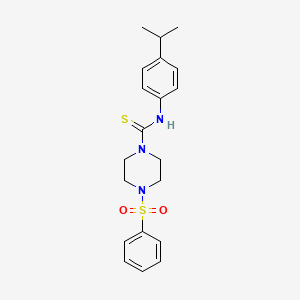![molecular formula C17H19NO4S B5761470 N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MGS or MSVII-105, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Mécanisme D'action
The mechanism of action of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is not fully understood. However, studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival. By inhibiting PKC activity, N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and survival. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to have anti-inflammatory effects, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its high potency and specificity. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its poor solubility in water, which can make it difficult to use in experiments.
Orientations Futures
For the study of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine include the development of more potent and selective inhibitors of PKC, investigation of the potential use of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in combination with other anti-cancer drugs, and further studies to investigate the potential use of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base, followed by the addition of 3-methylbenzylamine. The product is then purified by column chromatography to obtain a white solid.
Applications De Recherche Scientifique
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-6-8-16(9-7-13)23(21,22)18(12-17(19)20)11-15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZNEMSEREDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)



![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)



![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
